molecular formula C27H32N4O4 B2828494 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 946330-54-7

2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

Cat. No.: B2828494
CAS No.: 946330-54-7
M. Wt: 476.577
InChI Key: SPNKHSOCRQCROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-[2-(Cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a synthetic organic compound provided for research purposes. Its complex structure, featuring quinazolinone and acetamide moieties, suggests potential as a key intermediate or investigative tool in medicinal chemistry and drug discovery projects. Researchers can utilize this compound in various biochemical assays to elucidate its specific mechanism of action and profile. This product is intended for laboratory research by trained professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Specific research applications, molecular targets, and detailed pharmacological data for this compound are currently under investigation. Please consult the product's Certificate of Analysis for specific data on purity, stability, and handling instructions.

Properties

CAS No.

946330-54-7

Molecular Formula

C27H32N4O4

Molecular Weight

476.577

IUPAC Name

2-[4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C27H32N4O4/c1-18(2)28-24(32)16-19-12-14-21(15-13-19)31-26(34)22-10-6-7-11-23(22)30(27(31)35)17-25(33)29-20-8-4-3-5-9-20/h6-7,10-15,18,20H,3-5,8-9,16-17H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

SPNKHSOCRQCROE-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a cyclohexylamine.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where the quinazoline core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Isopropylacetamide Group: The final step involves the formation of the isopropylacetamide group through an amidation reaction, where the amine group on the quinazoline core reacts with isopropylacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ketone functional groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can convert the ketone groups to alcohols and the amine groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazoline core and the phenyl ring.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonates are used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Oxidation: Formation of oxides and imines.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted quinazoline and phenyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a quinazoline core, which is known for its diverse biological activities. The presence of cyclohexylamino and isopropylacetamide groups enhances its pharmacological profile, making it a candidate for further investigation in drug development.

Medicinal Applications

  • Anticancer Activity :
    • Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to the target molecule have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer) .
    • In particular, specific derivatives demonstrated significant cytotoxicity, indicating that modifications to the quinazoline structure can lead to enhanced anticancer activity.
  • Antibacterial Properties :
    • Research has also focused on the antibacterial properties of quinazoline derivatives. A series of new compounds incorporating quinazoline moieties have been tested against Gram-positive and Gram-negative bacteria .
    • The compound's ability to inhibit DNA gyrase was identified as a mechanism of action, suggesting its potential as an antibacterial agent.
  • Cholinesterase Inhibition :
    • The compound's structural analogs have been investigated for their ability to inhibit cholinesterases, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's .
    • The synthesis and biological evaluation of these derivatives revealed promising results in terms of potency and selectivity.

Case Studies

  • Cytotoxicity Studies :
    • A study evaluated a series of quinazoline derivatives for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .
CompoundCell Line TestedIC50 (µM)Remarks
3cA54915High potency
3lDU14520Moderate potency
3oB16-F1012High potency
  • Antibacterial Efficacy :
    • Another study assessed the antibacterial activity of synthesized quinazoline derivatives against common pathogens. Compounds were tested for minimum inhibitory concentration (MIC) values against strains like E. coli and S. aureus, revealing promising antibacterial properties .
CompoundBacteria TestedMIC (µg/mL)Activity Level
3cE. coli8Strong
3dS. aureus16Moderate

Mechanism of Action

The mechanism of action of 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate their activity. The presence of the cyclohexylamino and isopropylacetamide groups may enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolin-dione derivatives are a well-studied class due to their diverse bioactivities. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Substituents Key Bioactivity/Application Source/Reference
2-{4-[1-[2-(Cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide Quinazolin-dione - Cyclohexylamino-acetamide at C3
- N-isopropylacetamide-phenyl at C4
Hypothesized anticonvulsant/kinase inhibition Structural analogy
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Quinazolin-dione - 2,4-Dichlorophenylmethyl at C3 Anticonvulsant activity demonstrated in vivo Experimental data
Zygocaperoside (Compound 1 from Z. fabago) Triterpenoid saponin - Glycosylated triterpene core Cytotoxic, anti-inflammatory Phytochemical study
N-{trans-4-[Ethyl(2-hydroxyethyl)amino]cyclohexyl}acetamide Cyclohexylacetamide - Ethyl-(2-hydroxyethyl)amino group Unknown (supplier-listed derivative) Commercial catalog

Key Observations

Structural Similarities and Bioactivity Clustering: The target compound shares its quinazolin-dione core with Compound 1 (), a known anticonvulsant. This core is critical for interactions with neurological targets like GABA receptors or voltage-gated ion channels . Substituent differences (cyclohexylamino vs. dichlorophenylmethyl) likely modulate solubility, blood-brain barrier penetration, and target affinity. For example, the dichlorophenyl group in Compound 1 may enhance lipophilicity and anticonvulsant potency, while the cyclohexylamino group in the target compound could improve metabolic stability .

Divergence from Non-Quinazolin-dione Analogs: Compounds like Zygocaperoside () and cyclohexylacetamide derivatives () lack the quinazolin-dione scaffold, resulting in distinct bioactivity profiles. For instance, Zygocaperoside’s triterpenoid structure correlates with cytotoxic effects unrelated to neurological targets .

Lumping Strategy Implications :

  • highlights that structurally similar compounds (e.g., quinazolin-diones with varying substituents) may undergo analogous metabolic or degradation pathways. However, substituent-specific differences (e.g., halogenation vs. alkylation) can significantly alter toxicity or environmental persistence .

Research Findings and Mechanistic Insights

  • Anticonvulsant Potential: Compound 1 () demonstrated in vivo efficacy, suggesting the target compound’s quinazolin-dione core may retain similar activity. Substituent-driven optimization could enhance selectivity for specific seizure targets .
  • Bioactivity Profiling : Hierarchical clustering () indicates that quinazolin-diones with shared substituents (e.g., acetamide groups) cluster into groups with similar protein target interactions, such as kinases or neurotransmitter receptors. The target compound’s isopropyl group may confer unique binding kinetics compared to bulkier substituents .

Biological Activity

The compound 2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide is a derivative of the quinazolinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A quinazolinone core
  • Cyclohexylamino and isopropylacetamide substituents
  • Multiple functional groups contributing to its biological activity

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of biological activities including:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Anticancer activity
  • CNS effects

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
Anti-inflammatoryInhibition of COX enzymes; potential in arthritis treatment
AntimicrobialActivity against various bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
CNS effectsPotential modulation of neurotransmitter systems

The mechanisms underlying the biological activities of this compound are multifaceted:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, some quinazolinone derivatives demonstrated significant COX-2 inhibitory activity, suggesting that this compound may exert similar effects .
  • Antimicrobial Mechanisms : The antimicrobial action is believed to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Studies have reported that related compounds show efficacy against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Anticancer Properties : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in tumor cells. Quinazolinone derivatives have been documented to activate caspase pathways leading to programmed cell death in various cancer cell lines .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various quinazolinone derivatives through COX inhibition assays. The results indicated that certain derivatives achieved up to 47% COX-2 inhibition at a concentration of 20 μM, positioning them as potential candidates for anti-inflammatory drug development .

Case Study 2: Antimicrobial Efficacy

In antimicrobial assays, a series of synthesized quinazolinone compounds were tested against several bacterial strains. Notably, one derivative exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, highlighting its potential in treating tuberculosis .

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how are intermediates purified?

The synthesis involves multi-step organic reactions, starting with the preparation of quinazolinone derivatives via condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid. Subsequent coupling with N-isopropylacetamide derivatives is achieved using activating agents like N,N′-carbonyldiimidazole (CDI). Purification of intermediates and final products typically employs column chromatography (silica gel) and recrystallization with solvents such as methanol or ethanol .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) spectroscopy is used to verify the connectivity of heterocyclic rings and amide groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amines (N–H). High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) ensures purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

Structurally related quinazolinone derivatives exhibit anticonvulsant activity in PTZ-induced seizure models (ED₅₀ ~45 mg/kg) and antimicrobial properties against Gram-positive bacteria (MIC values: 8–32 µg/mL). These activities are attributed to interactions with GABAergic receptors or enzyme inhibition (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Reaction parameters such as temperature (60–80°C for amide coupling), solvent polarity (DMF for solubility), and catalyst loading (e.g., 1.2 eq CDI) require systematic optimization. Microwave-assisted synthesis or flow chemistry may reduce reaction times. Kinetic studies using in situ IR or HPLC monitoring can identify rate-limiting steps .

Q. How should researchers address contradictions in bioactivity data across different assays?

Discrepancies in IC₅₀ or MIC values may arise from assay conditions (e.g., pH, serum proteins). Validate results using orthogonal methods:

  • Compare in vitro enzyme inhibition (e.g., COX-2) with in vivo anti-inflammatory models (carrageenan-induced edema).
  • Use isogenic cell lines to rule out off-target effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the cyclohexyl group with cyclopentyl or aryl substituents to assess steric effects.
  • Functional group tuning : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance electrophilicity.
  • Bioisosteric replacement : Substitute the quinazolinone ring with phthalazinone or pyridopyrimidine scaffolds .

Q. How can computational modeling predict target interactions and guide lead optimization?

Molecular docking (AutoDock Vina) against crystal structures (e.g., COX-2, PDB ID: 5KIR) identifies key binding residues (e.g., Arg120, Tyr355). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. QSAR models using descriptors like logP and polar surface area (PSA) prioritize analogs with improved permeability .

Q. What mechanistic studies elucidate the compound’s mode of action in neurological disorders?

  • Calcium flux assays : Measure intracellular Ca²⁺ levels in neuronal cells (FLIPR Tetra system).
  • Western blotting : Quantify expression of GABA receptor subunits (β3, γ2) after treatment.
  • Electrophysiology : Patch-clamp recordings assess modulation of ion channels (e.g., Nav1.1) .

Q. How do degradation pathways under stressed conditions (heat, light, pH) impact stability?

Forced degradation studies (40°C/75% RH for 4 weeks) reveal hydrolysis of the acetamide group at acidic pH (t₁/₂ = 12 days) and photooxidation of the quinazolinone ring. Stabilizers like ascorbic acid (0.1% w/v) or opaque packaging mitigate degradation .

Q. What approaches evaluate synergistic effects with existing therapeutics?

Combination studies using the Chou-Talalay method (CompuSyn software) determine synergy scores (CI <1) with anticonvulsants (e.g., valproate) or antibiotics (e.g., ciprofloxacin). Mechanistic synergy is validated via transcriptomic profiling (RNA-seq) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.